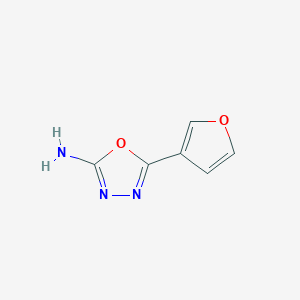

2-Amino-5-(3-furyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O2 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

5-(furan-3-yl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-1-2-10-3-4/h1-3H,(H2,7,9) |

InChI Key |

QARBJYAEPHCALY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=NN=C(O2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 3 Furyl 1,3,4 Oxadiazole and Its Derivatives

Classical Synthetic Approaches for 1,3,4-Oxadiazoles

Classical approaches to the 1,3,4-oxadiazole (B1194373) ring system typically involve the construction of the heterocyclic core from open-chain precursors containing the necessary N-N and C-O-C linkages. These methods often rely on cyclization reactions that form the final ring structure through the elimination of a small molecule, such as water or a hydrogen halide.

Cyclization Reactions of Acylhydrazides

Acylhydrazides are versatile starting materials for the synthesis of 1,3,4-oxadiazoles. The lone pair of electrons on the terminal nitrogen atom of the hydrazide moiety can act as a nucleophile to attack an electrophilic carbon, initiating the cyclization process.

A direct and efficient method for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen halide, such as cyanogen bromide or cyanogen chloride. google.com In this reaction, the acylhydrazide acts as a binucleophile, with the terminal amino group attacking the electrophilic carbon of the cyanogen halide, followed by an intramolecular cyclization with the elimination of a hydrogen halide. google.com This method is advantageous due to its single-step nature and the ready availability of various carboxylic acid hydrazides.

The synthesis of the closely related 2-amino-5-(2-furyl)-1,3,4-oxadiazole has been successfully achieved using this methodology by reacting 2-furoic acid hydrazide with cyanogen bromide in methanol. google.com It is expected that 3-furoic acid hydrazide would react in a similar manner to yield the target compound, 2-amino-5-(3-furyl)-1,3,4-oxadiazole.

Representative Syntheses of 2-Amino-5-substituted-1,3,4-oxadiazoles using Cyanogen Bromide

| Starting Acylhydrazide | Product | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzoylhydrazide | 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | Methanol | Not specified | google.com |

| Benzoylhydrazine | 2-Amino-5-phenyl-1,3,4-oxadiazole | Methanol | Not specified | google.com |

Another classical approach involves the cyclodehydration of acylsemicarbazides. In this method, an acylhydrazide is first converted to the corresponding acylsemicarbazide by reaction with a cyanate or a similar reagent. The resulting acylsemicarbazide is then subjected to dehydration using a suitable dehydrating agent, such as tosyl chloride in the presence of pyridine, to effect the ring closure to the 2-amino-1,3,4-oxadiazole. researchgate.net

The reaction proceeds through the activation of the carbonyl oxygen of the semicarbazide (B1199961) by the dehydrating agent, making it a better leaving group. The terminal amino group then attacks the activated carbonyl carbon, leading to the formation of the oxadiazole ring after the elimination of water. While this is a two-step process from the acylhydrazide, it offers an alternative route when direct cyclization with cyanogen halides is not feasible or desired.

Oxidative Cyclization Pathways

Oxidative cyclization methods provide an alternative strategy for the synthesis of 2-amino-1,3,4-oxadiazoles. These reactions typically start from semicarbazones, which are readily prepared by the condensation of an aldehyde with semicarbazide. The subsequent oxidative cyclization forges the C-O bond of the oxadiazole ring.

Using Halogen-based Oxidants (e.g., Iodine, Bromine)

Halogens, particularly iodine and bromine, are commonly employed as oxidants for the cyclization of semicarbazones to 2-amino-1,3,4-oxadiazoles. nih.govnih.gov The reaction is typically carried out in a suitable solvent, such as acetic acid or an alcohol, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.govresearchgate.net

The mechanism is believed to involve the oxidation of the semicarbazone to an intermediate that facilitates the nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by the elimination of a hydrogen halide to afford the aromatic oxadiazole ring. This method is widely applicable to a variety of aromatic and heteroaromatic aldehydes. nih.govnih.gov For the synthesis of 2-amino-5-(3-furyl)-1,3,4-oxadiazole, 3-furaldehyde would be condensed with semicarbazide to form the corresponding semicarbazone, which would then be subjected to oxidative cyclization with iodine or bromine. nih.govnih.gov

Examples of Halogen-Mediated Oxidative Cyclization of Semicarbazones

| Aldehyde | Oxidant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Various aldehydes | I2, K2CO3, 1,4-dioxane | 2-Amino-5-substituted-1,3,4-oxadiazoles | Moderate to good | nih.govresearchgate.net |

Utilizing Metal Oxide Oxidants (e.g., Mercury Oxide)

Metal oxides can also serve as effective oxidants for the cyclization of semicarbazone or thiosemicarbazide precursors to form the 1,3,4-oxadiazole ring. While the use of heavy metal oxidants like mercury(II) oxide (HgO) has been reported for the cyclization of 1-aroyl-2,4-dimethylthiosemicarbazides, a more common and less toxic alternative involves the use of lead(II) oxide (PbO). google.comnih.gov

In a related synthesis, 1-benzoyl-3-thiosemicarbazide has been successfully converted to 2-amino-5-phenyl-1,3,4-oxadiazole by heating with lead(II) oxide in dimethylformamide or amyl alcohol. google.com This desulfurative cyclization provides the corresponding 2-amino-1,3,4-oxadiazole. It is plausible that a similar approach starting from 1-(3-furoyl)-3-thiosemicarbazide could yield 2-amino-5-(3-furyl)-1,3,4-oxadiazole.

Lead(II) Oxide Mediated Synthesis of 2-Amino-5-aryl-1,3,4-oxadiazoles

| Starting Material | Solvent | Product | Reference |

|---|---|---|---|

| 1-Benzoyl-3-thiosemicarbazide | Dimethylformamide | 2-Amino-5-phenyl-1,3,4-oxadiazole | google.com |

Electrochemical Oxidation of Semicarbazones

A prominent and environmentally benign method for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles is through the electrochemical oxidation of semicarbazones. This electroorganic synthesis is typically conducted at room temperature under controlled potential electrolysis in an undivided cell.

The synthesis commences with the preparation of the requisite semicarbazone, in this case, furan-3-carbaldehyde semicarbazone. This intermediate is formed by the condensation reaction of furan-3-carbaldehyde with semicarbazide hydrochloride, often in the presence of a base like sodium acetate.

The subsequent electrochemical oxidation of the semicarbazone is carried out at a platinum anode. The process involves dissolving the semicarbazone in a suitable solvent, such as acetic acid or acetonitrile, with a supporting electrolyte like lithium perchlorate to ensure conductivity researchgate.net. The controlled application of an electric potential initiates an oxidative cyclization, where the semicarbazone undergoes an intramolecular ring closure to form the stable 1,3,4-oxadiazole ring. This method avoids the need for harsh chemical oxidants, positioning it as a green chemistry approach.

Table 1: Typical Conditions for Electrochemical Synthesis

| Parameter | Condition |

|---|---|

| Precursor | Furan-3-carbaldehyde semicarbazone |

| Anode Material | Platinum |

| Solvent | Acetic Acid |

| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) |

| Cell Type | Undivided |

| Temperature | Room Temperature |

Condensation Reactions with Carboxylic Acids and Derivatives

The synthesis of 2-amino-5-(3-furyl)-1,3,4-oxadiazole can also be achieved through condensation reactions starting from furan-3-carboxylic acid or its derivatives. A common pathway involves the cyclization of an acylsemicarbazide or acylthiosemicarbazide intermediate.

In one approach, furan-3-carboxylic acid is reacted with semicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) researchgate.net. This reaction directly facilitates the condensation and subsequent cyclization to yield the desired 2-amino-1,3,4-oxadiazole.

Alternatively, a two-step process can be employed. First, furan-3-carboxylic acid is converted to its corresponding acyl hydrazide (furan-3-carbohydrazide). This intermediate is then reacted with cyanogen bromide (CNBr). The reaction proceeds through the formation of a cyano-intermediate which rapidly cyclizes to the 2-amino-1,3,4-oxadiazole ring. Another variation involves converting the acyl hydrazide to an acylthiosemicarbazide by reacting it with an isothiocyanate, followed by an oxidative cyclodesulfurization using reagents like iodine or potassium iodate to form the oxadiazole ring nih.govjchemrev.com.

Modern and Green Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles, microwave irradiation can be utilized in a one-pot, solvent-free, and catalyst-free procedure advion.com. This method often involves the reaction of an acid chloride with hydrazine hydrate and an isothiocyanate under microwave irradiation, which leads to the formation of the corresponding 1,3,4-oxadiazole derivative with high purity and in excellent yields advion.com. This approach significantly reduces reaction times from hours to minutes and avoids the use of hazardous solvents, aligning with the principles of green chemistry.

Ultrasound-Assisted Synthesis

Sonochemistry, or the use of ultrasound to assist chemical reactions, provides another green and efficient synthetic route. Ultrasound-assisted synthesis of 2-amino-1,3,4-oxadiazoles is typically achieved through the oxidative cyclization of semicarbazones. The reaction is conducted by sonicating a mixture of the semicarbazone (e.g., furan-3-carbaldehyde semicarbazone) with an oxidizing agent in a suitable solvent. While conventional stirring may yield similar results, the sonochemical protocol drastically reduces the reaction time, often from over an hour to just a few minutes.

Table 2: Comparison of Ultrasound vs. Conventional Synthesis

| Method | Oxidizing System | Solvent | Reaction Time |

|---|---|---|---|

| Ultrasound-Assisted | N-Bromosuccinimide (NBS) / Sodium Acetate | Acetic Acid | ~15 minutes |

| Conventional Stirring | N-Bromosuccinimide (NBS) / Sodium Acetate | Acetic Acid | ~90 minutes |

Catalyst-Mediated Reactions (e.g., Copper Catalysis)

Catalyst-mediated reactions offer efficient and selective pathways for the synthesis of heterocyclic compounds. While copper catalysis is well-established for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, its application for 2-amino substituted variants is an area of ongoing research. Palladium-catalyzed reactions, however, have shown promise. A novel Pd-catalyzed oxidative annulation reaction has been developed for accessing 2-substituted amino-1,3,4-oxadiazoles through consecutive isocyanide additions into the N-H and O-H bonds of hydrazides jchemrev.com. These catalytic methods often operate under mild conditions and can offer high yields and selectivity, making them attractive for complex molecule synthesis.

Chemical Transformations and Derivatization of the 2-Amino-5-(3-furyl)-1,3,4-oxadiazole Scaffold

The 2-amino group on the 1,3,4-oxadiazole ring is a versatile functional handle that allows for a wide range of chemical transformations and derivatizations. These modifications are crucial for modulating the physicochemical and biological properties of the core scaffold.

Acylation: The primary amino group can be readily acylated by reacting 2-amino-5-(3-furyl)-1,3,4-oxadiazole with various acid chlorides or anhydrides researchgate.net. This reaction leads to the formation of N-acylamino-1,3,4-oxadiazole derivatives, which are themselves a class of compounds with significant chemical and biological interest nih.gov. For example, reaction with chloroacetyl chloride yields a chloroacetamide derivative, which can serve as a precursor for further functionalization researchgate.net.

Schiff Base Formation: Condensation of the 2-amino group with various aromatic aldehydes results in the formation of Schiff bases (azomethines) jst.go.jpnih.govasianpubs.org. This reaction is typically carried out by refluxing the 2-amino-1,3,4-oxadiazole with the desired aldehyde in a solvent like absolute ethanol asianpubs.org. The resulting Schiff bases extend the conjugation of the molecule and introduce diverse substituents, which has been a widely used strategy in medicinal chemistry nih.govresearchgate.net.

Other Derivatizations: The amino group can also react with isocyanates to form urea derivatives or undergo coupling reactions with amino acids researchgate.net. These transformations allow for the introduction of a wide array of functional groups and structural motifs, enabling the generation of large libraries of compounds for various applications.

Table 3: Common Derivatization Reactions

| Reagent Type | Functional Group Introduced | Product Class |

|---|---|---|

| Acid Chlorides / Anhydrides | Acyl group | N-Acylamino-1,3,4-oxadiazoles |

| Aromatic Aldehydes | Aryl-substituted imine | Schiff Bases |

| Isocyanates | Carbamoyl group | Urea Derivatives |

Electrophilic Substitution Reactions on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is an electron-deficient heteroaromatic system. chemicalbook.com This deficiency is a consequence of the presence of two electronegative, pyridine-like nitrogen atoms, which significantly reduce the electron density of the ring's carbon atoms. chemicalbook.com As a result, the 1,3,4-oxadiazole nucleus is highly deactivated and generally resistant to electrophilic substitution reactions at its C2 and C5 positions. chemicalbook.com Direct electrophilic attack, such as nitration or halogenation, on the oxadiazole ring of 2-amino-5-(3-furyl)-1,3,4-oxadiazole is therefore considered challenging and not a common synthetic route for its functionalization. Any electrophilic substitution would more readily occur on an attached aryl group rather than the oxadiazole ring itself. chemicalbook.com

Nucleophilic Substitution Reactions on the Oxadiazole Ring

Direct nucleophilic substitution on an unsubstituted 1,3,4-oxadiazole ring is generally uncommon. chemicalbook.com However, these reactions become feasible when a suitable leaving group is present at the C2 or C5 position. In the case of 2-amino-5-(3-furyl)-1,3,4-oxadiazole, the amino group is a poor leaving group.

To facilitate nucleophilic substitution, the amino group can be chemically converted into a more effective leaving group. A standard method involves diazotization, where the primary amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently displaced by a wide range of nucleophiles in reactions analogous to the Sandmeyer reaction.

Additionally, derivatives such as 5-substituted-1,3,4-oxadiazole-2(3H)-thiones demonstrate that the thiol group can readily undergo nucleophilic substitution reactions, highlighting the versatility of the oxadiazole ring as a scaffold when appropriately functionalized. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions via Diazotization

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Hydroxide | H₂O, H⁺ | 5-(3-furyl)-1,3,4-oxadiazol-2-ol |

| Halides (Cl⁻, Br⁻) | CuCl, CuBr | 2-Chloro-5-(3-furyl)-1,3,4-oxadiazole |

| Cyanide | CuCN | 5-(3-furyl)-1,3,4-oxadiazole-2-carbonitrile |

Modifications at the Furan (B31954) Moiety

In contrast to the electron-deficient oxadiazole ring, the furan ring is an electron-rich aromatic system. It is considerably more reactive towards electrophilic substitution than benzene. This reactivity allows for selective functionalization of the furan moiety in 2-amino-5-(3-furyl)-1,3,4-oxadiazole. The substitution pattern on the 3-substituted furan ring is directed by the existing substituent and the inherent reactivity of the furan nucleus. The most activated positions for electrophilic attack on a 3-substituted furan are C2 and C5. Since the C3 position is already substituted, electrophiles will preferentially attack the C2 or C5 positions.

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using nitrating agents such as acetyl nitrate under mild conditions to avoid ring degradation.

Friedel-Crafts Acylation/Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Vilsmeier-Haack Reaction: Formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group. researchgate.net

These modifications can introduce a variety of functional groups onto the furan ring, enabling the synthesis of a diverse library of derivatives. nih.gov

Table 2: Potential Electrophilic Substitution Reactions on the Furan Moiety

| Reaction Type | Reagent(s) | Potential Product Substituent (at C2 or C5 of furan) |

|---|---|---|

| Bromination | NBS | -Br |

| Nitration | HNO₃/CH₃COOH | -NO₂ |

| Acylation | RCOCl, AlCl₃ | -COR |

Functionalization of the Amino Group

The exocyclic amino group at the C2 position of the oxadiazole ring is a key site for synthetic modification. It behaves as a typical primary amine and can act as a nucleophile in various reactions.

Acylation: The amino group readily reacts with acid chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This is a common strategy to produce a wide range of functionalized compounds. researchgate.net

Schiff Base Formation: Condensation with various aldehydes or ketones yields Schiff bases (imines). nih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.

These transformations allow for the introduction of diverse substituents, significantly altering the molecule's steric and electronic properties.

Table 3: Functionalization Reactions of the Amino Group

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Amide (-NH-CO-CH₃) |

| Schiff Base Formation | Benzaldehyde | Imine (-N=CH-Ph) |

| Alkylation | Methyl iodide | Methylamino (-NH-CH₃) |

Biological Activities and Mechanistic Insights of 2 Amino 5 3 Furyl 1,3,4 Oxadiazole Derivatives

Antimicrobial Research

The 1,3,4-oxadiazole (B1194373) nucleus is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects. mdpi.commdpi.com Research into 2-amino-5-substituted-1,3,4-oxadiazoles has identified several compounds with potential antibacterial and antifungal properties. nih.gov

Antibacterial Activities (In Vitro and In Vivo Animal Models)

Derivatives of the 2-amino-1,3,4-oxadiazole scaffold have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com

Studies on various 2-amino-5-aryl-1,3,4-oxadiazole derivatives have shown in vitro antibacterial efficacy. Certain compounds from this class exhibited activity against Streptococcus faecalis, Methicillin-Susceptible Staphylococcus aureus (MSSA), and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values reported to be in the range of 4 to 64 µg/mL. nih.gov Similarly, other research on 2-amino-5-phenyl-1,3,4-oxadiazole derivatives confirmed their activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. uobaghdad.edu.iq Further modifications, such as the synthesis of 2-acylamino derivatives, have yielded compounds with high potency against Staphylococcus aureus (MIC = 1.56 µg/mL) and Bacillus subtilis (MIC = 0.78 µg/mL). mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected 2-Amino-5-Aryl-1,3,4-Oxadiazole Derivatives Against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 2-Amino-5-substituted-1,3,4-oxadiazoles | Streptococcus faecalis | 4 - 64 | nih.gov |

| 2-Amino-5-substituted-1,3,4-oxadiazoles | Staphylococcus aureus (MSSA) | 4 - 64 | nih.gov |

| 2-Amino-5-substituted-1,3,4-oxadiazoles | Staphylococcus aureus (MRSA) | 4 - 64 | nih.gov |

| 2-Acylamino-1,3,4-oxadiazole derivative | Staphylococcus aureus | 1.56 | mdpi.com |

The antibacterial spectrum of 2-amino-1,3,4-oxadiazole analogues extends to Gram-negative bacteria. For instance, 2-amino-5-phenyl-1,3,4-oxadiazole derivatives have been shown to possess activity against Pseudomonas aeruginosa. uobaghdad.edu.iq Broader studies on 2,5-disubstituted 1,3,4-oxadiazoles also report activity against P. aeruginosa and Escherichia coli. mdpi.comnih.gov The introduction of additional heterocyclic rings to the core structure can enhance the antimicrobial effect. mdpi.com

The mechanisms underlying the antibacterial action of 1,3,4-oxadiazole derivatives are multifaceted. One of the proposed mechanisms is the inhibition of topoisomerase II (DNA gyrase), an enzyme crucial for bacterial DNA replication. mdpi.com Molecular docking studies have supported the potential for these compounds to bind to and inhibit DNA gyrase. mdpi.com

Another identified target is enoyl-acyl carrier protein (ACP) reductase (FabI). mdpi.com This enzyme is essential for the final step in the fatty acid elongation cycle in bacteria. Inhibition of FabI disrupts the synthesis of the bacterial cell membrane, leading to cell death. mdpi.com Some researchers also suggest that certain 1,3,4-oxadiazole derivatives may function by puncturing the bacterial cell membrane, causing the release of cytoplasm. mdpi.com

Antifungal Activities (In Vitro and In Vivo Animal Models)

The inclusion of a furan (B31954) ring at the 5-position of the 1,3,4-oxadiazole core appears to be particularly favorable for antifungal activity. Studies have shown that the introduction of aromatic five-membered heterocycles like furan can promote antifungal efficacy. frontiersin.org

One notable derivative, 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (a derivative of the 2-furyl isomer), has demonstrated significant fungicidal activity against Paracoccidioides spp., the causative agent of paracoccidioidomycosis. nih.gov This compound, referred to as LMM11, was also effective against the opportunistic pathogen Candida albicans. nih.govfrontiersin.org In vivo studies in mice confirmed the antifungal activity of this furan-containing oxadiazole derivative. frontiersin.org The potential mechanism of action for these compounds is believed to be the inhibition of thioredoxin reductase, a key enzyme in fungal antioxidant defense. nih.govfrontiersin.org

A range of fungal pathogens has been shown to be susceptible to 2-amino-5-heteroaryl-1,3,4-oxadiazole derivatives. A derivative of the 2-furyl isomer displayed potent activity against multiple clinical isolates of Candida albicans, with MIC values predominantly at 32 µg/mL and minimum fungicidal concentration (MFC) values starting at 64 µg/mL. frontiersin.org This same compound was effective against various isolates of Paracoccidioides spp. with MIC values for most isolates at 8 µg/mL. nih.gov Other related 2-amino-5-substituted-1,3,4-oxadiazoles have shown activity against Aspergillus niger. nih.gov Furthermore, oxadiazole derivatives containing a furan ring have demonstrated inhibitory effects against plant pathogenic fungi such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org

Table 2: In Vitro Antifungal Activity of Selected 5-Furyl-1,3,4-Oxadiazole Analogues

| Compound/Derivative Class | Fungal Strain | Activity Metric | Value (µg/mL) | Source |

|---|---|---|---|---|

| 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Candida albicans | MIC | 32 | frontiersin.org |

| 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Candida albicans | MFC | 64 | frontiersin.org |

| 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Paracoccidioides spp. | MIC | 8 (for most isolates) | nih.gov |

| 2-Amino-5-substituted-1,3,4-oxadiazole | Aspergillus niger | MIC | 64 | nih.gov |

Mechanism of Action Studies (e.g., Lanosterol-14α-Demethylase Inhibition)

The antifungal activity of oxadiazole derivatives is often linked to their ability to disrupt the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. A key enzyme in the ergosterol biosynthesis pathway is Lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.gov This enzyme is a primary target for azole antifungals, which work by coordinating with the heme iron atom in the enzyme's active site, thereby inhibiting its function. nih.gov

While direct studies on 2-Amino-5-(3-furyl)-1,3,4-oxadiazole are limited, research on related structures suggests a similar mechanism. Molecular docking studies have been performed with various 1,3,4-oxadiazole derivatives against lanosterol 14α-demethylase to explore potential interactions and identify structural features that could enhance antifungal activity. mdpi.comresearchgate.net For instance, a study on pyridin-4-yl-1,3,4-oxadiazole derivatives suggested that their mechanism of action may be related to the inhibition of the sterol 14α-demethylase (CYP51 enzyme). mdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and inhibits fungal growth. nih.gov

Antitubercular Activities (In Vitro and In Vivo Animal Models)

Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the search for new antitubercular agents. manipal.eduijpsonline.com Numerous studies have reported the synthesis and evaluation of these compounds for their in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.commsptm.org

In one study, a library of new hydrazide derivatives containing a 1,3,4-oxadiazole core was synthesized and evaluated. Several compounds demonstrated significant antimycobacterial activity, with some derivatives showing effectiveness against pyrazinamide-resistant strains. mdpi.com Another series of 2,5-disubstituted-1,3,4-oxadiazole derivatives was tested against M. smegmatis and M. tuberculosis H37Ra, with one compound identified as particularly active against M. smegmatis. msptm.org Furthermore, research into N-{1-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide derivatives showed that several compounds inhibited the growth of the Mtb H37Rv strain at concentrations of 50 and 100 µg/mL. nih.gov

| Compound Type | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-phenyl substituted oxadiazole-hydrazones | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |

| 5-phenyl substituted oxadiazole-hydrazones | Pyrazinamide-resistant M. tuberculosis | 4 µg/mL | mdpi.com |

| 2-(Benzylsulfanyl)-5-(4'-nitrophenyl)-1,3,4-oxadiazole | M. smegmatis | 25 µM | msptm.org |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible & resistant) | 4–8 µM | mdpi.com |

| N-{1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}benzamide | M. tuberculosis H37Rv | 50 µg/mL | nih.gov |

Mycobacterium tuberculosis Strains

The evaluation of antitubercular agents involves testing against various strains of Mycobacterium tuberculosis to determine the breadth of their activity. Commonly used laboratory strains include:

M. tuberculosis H37Rv : This is the standard, virulent, and drug-susceptible laboratory strain used globally for primary screening of antitubercular compounds. nih.gov

M. tuberculosis H37Ra : An attenuated (avirulent) strain derived from H37Rv, often used for preliminary screening due to its lower biosafety requirements. mdpi.commsptm.org

Drug-Resistant Strains : To address the clinical challenge of drug resistance, compounds are also tested against strains resistant to first-line drugs like isoniazid (B1672263) and pyrazinamide. mdpi.commdpi.com

Nontuberculous Mycobacteria (NTM) : Some studies also assess activity against NTM species like M. kansasii and M. avium, which can cause disease in immunocompromised individuals. mdpi.comresearchgate.net

Mechanism of Action Studies (e.g., Enoyl-ACP Reductase Inhibition)

A critical target for many antitubercular drugs is the mycobacterial type II fatty acid biosynthesis (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall. mdpi.comstonybrook.edu The enzyme enoyl-acyl carrier protein (ACP) reductase, known as InhA in M. tuberculosis, catalyzes the final reductive step in the fatty acid elongation cycle. nih.govresearchgate.net

The 1,3,4-oxadiazole scaffold has been identified as having the potential to inhibit InhA. researchgate.net Molecular modeling and docking studies have suggested that 1,3,4-oxadiazole derivatives can fit into the InhA active site, interacting with the NADH cofactor and key amino acid residues. mdpi.comnih.govresearchgate.net This proposed mechanism is attractive because InhA is the primary target of the frontline drug isoniazid. mdpi.com Therefore, 1,3,4-oxadiazole derivatives are being investigated as direct InhA inhibitors that would not require metabolic activation, potentially bypassing a common mechanism of isoniazid resistance. ijpsonline.comstonybrook.edu

Antiviral Activities (In Vitro, Mechanistic Studies)

The 1,3,4-oxadiazole nucleus is present in the FDA-approved antiretroviral drug Raltegravir, which is an HIV-1 integrase inhibitor. mdpi.comresearchgate.net This has spurred interest in exploring other 1,3,4-oxadiazole derivatives for broader antiviral applications. Studies have shown that compounds containing this scaffold exhibit activity against a range of viruses. For instance, certain 1,3,4-oxadiazole derivatives have been reported to be effective against the influenza virus and the dengue virus. nih.gov

Viral Enzyme Inhibition (e.g., Protease, Reverse Transcriptase, Integrase)

The mechanism of antiviral action for many drugs involves the inhibition of essential viral enzymes required for replication. For 1,3,4-oxadiazole derivatives, research has pointed towards the inhibition of several such enzymes. For example, studies on the related 2-amino-1,3,4-thiadiazole (B1665364) scaffold have identified potent inhibitors of the human cytomegalovirus (HCMV) polymerase, with some derivatives achieving 100% enzyme inhibition in assays. nih.gov Other research has focused on dengue virus NS5 polymerase, an RNA-dependent RNA polymerase crucial for viral replication. nih.gov The established success of Raltegravir demonstrates the potential of the oxadiazole ring to serve as a scaffold for potent inhibitors of viral integrase, an enzyme that incorporates viral genetic material into the host cell's chromosomes. mdpi.com

Anticancer Research

The 2-amino-1,3,4-oxadiazole scaffold is a key feature in numerous compounds investigated for their anticancer potential. researchgate.netnih.gov These derivatives have been evaluated against a variety of human cancer cell lines, often demonstrating significant cytotoxic and antiproliferative effects. researchgate.netnih.gov

For example, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives was tested against human lung cancer (A549) and rat glioma (C6) cell lines. Several compounds exhibited potent cytotoxic profiles, with one derivative showing an IC₅₀ value of less than 0.14 µM against the A549 cell line, which was more potent than the standard drug cisplatin. nih.govacs.org Another study reported a 2-amino-1,3,4-oxadiazole derivative with high cytotoxic activity against the HepG2 (liver cancer) cell line, with an IC₅₀ value of 8.6 µM. researchgate.netnih.gov The mechanism of anticancer activity for these compounds can be diverse, including the induction of apoptosis and inhibition of enzymes crucial for tumor invasion and metastasis, such as matrix metalloproteinase-9 (MMP-9). nih.govacs.org

| Compound Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-(4-(N,N-dimethylsulfamoyl)phenyl)-2-amino-1,3,4-oxadiazole derivative | HepG2 (Liver) | 8.6 µM | researchgate.netnih.gov |

| 2-[...]-N-phenylacetamide derivative | A549 (Lung) | <0.14 µM | nih.govacs.org |

| 2-[...]-N-(4-fluorophenyl)acetamide derivative | A549 (Lung) | 1.59 µM | nih.govacs.org |

| 2-[...]-N-p-tolylacetamide derivative | A549 (Lung) | 1.80 µM | acs.org |

| 2-[...]-N-(4-methoxyphenyl)acetamide derivative | C6 (Glioma) | 8.16 µM | nih.govacs.org |

| Thiazolidin-4-one with 1,3,4-oxadiazole | MCF-7 (Breast) | 1 - 7 µM | mdpi.com |

In Vitro Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of 1,3,4-oxadiazole derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. These studies reveal that specific structural modifications can lead to potent and selective anticancer activity.

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various breast cancer cell lines, including MCF-7, MDA-MB-231, and MDA-MB-468. In one study, a series of novel 5-pyridyl-1,3,4-oxadiazole derivatives were tested against the MCF-7 cell line, with compounds 18 and 22 showing exceptional activity, surpassing that of the reference drug. nih.gov Another study synthesized fifteen 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole, with four compounds exhibiting potent cytotoxic effects against MCF-7 cells; the most potent, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol , had an IC50 value comparable to the standard drug Doxorubicin. ekb.eg

Hybrid scaffolds incorporating quinoxaline (B1680401) and 1,3,4-oxadiazole moieties have also been investigated. Compounds 24 , 25 , and 26 from this class showed high growth inhibition percentages against six breast cancer cell lines, with values ranging from 57.49% to 94.82%. unife.it Specifically, compound 24 was highly active against BT-549 and HS 578T cell lines, while compounds 25 and 26 were cytotoxic against all six tested breast cancer lines. unife.it Furthermore, a caffeic acid-based 1,3,4-oxadiazole, compound 5 , displayed an IC50 value of 30.9 μM against MCF7 cells. tubitak.gov.tr

| Compound | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 18 | MCF-7 | 0.010 µM | nih.gov |

| Compound 22 | MCF-7 | 0.012 µM | nih.gov |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 µM/mL | ekb.eg |

| Compound 3e | MDA-MB-231 | Potent Activity | nih.gov |

| Compound 5 | MCF7 | 30.9 µM | tubitak.gov.tr |

| Compound 24 | MCF7 | 1.85 µM | unife.it |

| Compound 24 | MDA-MB-468 | 1.95 µM | unife.it |

| Compound 33 | MCF-7 | 0.34 µM | mdpi.com |

| Compound 37 | MCF-7 | 18.3 µM | sci-hub.se |

The anti-proliferative properties of 1,3,4-oxadiazole derivatives have been confirmed in lung cancer models. A study involving twelve 1,3,4-oxadiazole derivatives found that compounds AMK OX-8 , AMK OX-9 , AMK OX-11 , and AMK OX-12 showed potent cytotoxicity against the A549 lung cancer cell line, with IC50 values of 25.04, 20.73, 45.11, and 41.92 µM, respectively. nih.govmanipal.edu Similarly, a series of 1,3,4-oxadiazole thioether derivatives were tested against A549 and NCI-H661 lung cancer cells. mdpi.com

Further research identified compound 5 , a caffeic acid-based oxadiazole, as having an IC50 of 18.3 μM against A549 cells. tubitak.gov.tr In a different study, a new series of 1,3,4-oxadiazoles (OX1-8 ) were evaluated against NCIH-460 lung cancer cells. uctm.edu Additionally, oxadiazole assemblies designed as nitric oxide (NO) donors demonstrated high cytotoxicity against malignant pleural mesothelioma (MPM) cell lines, a cancer affecting the lining of the lungs, with activity comparable or higher than the standard drug cisplatin. nih.gov

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| AMK OX-8 | A549 | 25.04 µM | nih.gov |

| AMK OX-9 | A549 | 20.73 µM | nih.gov |

| AMK OX-11 | A549 | 45.11 µM | nih.gov |

| AMK OX-12 | A549 | 41.92 µM | nih.gov |

| Compound 5 | A549 | 18.3 µM | tubitak.gov.tr |

| Compound 33 | A549 | <10 µM | mdpi.com |

| Various NO-donor oxadiazoles (B1248032) | MPM | Low micromolar range | nih.gov |

Several 1,3,4-oxadiazole derivatives have shown promising activity against colon cancer cell lines such as HT-29, HCT-116, SW480, and SW620. A series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential on HT-29 and MDA-MB-231 cell lines, showing a reduction in cell viability after 24 hours of exposure. nih.gov In another study, a hydroxamic acid derivative containing a 2,5-disubstituted 1,3,4-oxadiazole (compound 16 ) displayed an IC50 of 0.28 µM against HCT-116 human colon cancer cells. mdpi.com A separate investigation into novel 1,3,4-thiadiazole (B1197879) derivatives, a related heterocyclic scaffold, also screened compounds against the HT-29 human colon cancer cell line. eurekaselect.com Furthermore, a 5-FU/Genistein hybrid, compound 4a , showed cytotoxicity against SW480 and SW620 colon carcinoma cells with IC50 values of 62.73 µM and 50.58 µM, respectively. mdpi.com

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 16 | HCT-116 | 0.28 µM | mdpi.com |

| Compound 3e | HT-29 | Reduced cell viability | nih.gov |

| Hybrid 4a | SW480 | 62.73 µM | mdpi.com |

| Hybrid 4a | SW620 | 50.58 µM | mdpi.com |

The efficacy of 1,3,4-oxadiazole derivatives extends to liver cancer cell lines like HepG2 and SMMC-7721. A series of synthesized 2,5-disubstituted 1,3,4-oxadiazole compounds (AB1-AB8 ) demonstrated a potent ability to inhibit the proliferation of HepG2 cancer cells, with IC50 values ranging from 2.3 µg/ml to 3.9 µg/ml, which were comparable to the standard drug 5-FU (2.2 µg/ml). thepharmajournal.com Another study reported that compound (1o) exhibited high cytotoxic activity against the HepG2 cell line with an IC50 value of 8.6 μM, comparable to paclitaxel, while being non-toxic to a normal cell line. nih.gov

Additionally, a series of novel 1,3,4-oxadiazole thioether derivatives were evaluated, with compound 37 showing outstanding anticancer activity against HepG2 cells, with an IC50 of 0.7 µM. mdpi.com This was more potent than the reference drug Raltitrexed. mdpi.com Another study evaluated a series of oxadiazoles (OX1-8 ) against HepG2 cells, where compounds with electron-donating groups, such as OX5 , OX6 , and OX7 , showed very good cytotoxic activity. uctm.edu

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| AB1 | HepG2 | 2.3 µg/ml | thepharmajournal.com |

| AB2 | HepG2 | 3.1 µg/ml | thepharmajournal.com |

| AB5 | HepG2 | 2.9 µg/ml | thepharmajournal.com |

| AB7 | HepG2 | 2.5 µg/ml | thepharmajournal.com |

| Compound (1o) | HepG2 | 8.6 µM | nih.gov |

| Compound 37 | HepG2 | 0.7 µM | sci-hub.semdpi.com |

| OX5 | HepG2 | 24.78 µM | uctm.edu |

| OX6 | HepG2 | 25.86 µM | uctm.edu |

| OX7 | HepG2 | 28.48 µM | uctm.edu |

The cytotoxic activity of 1,3,4-oxadiazole derivatives has been observed across a broad range of other cancer types.

Cervical Cancer: In an early study, compounds AMK OX-8 , AMK OX-10 , and AMK OX-12 demonstrated potent cytotoxicity against the HeLa cervical cancer cell line with IC50 values of 35.29, 5.34, and 32.91 μM, respectively. nih.govmanipal.edu

Gastric Cancer: The 1,3,4-oxadiazole thioether derivative, compound 37 , which showed high potency against liver cancer, was also active against the SGC-7901 human gastric cancer cell line with an IC50 value of 30.0 µM. sci-hub.se

CNS Cancer: Caffeic acid-based oxadiazole hybrids were tested against glioblastoma (GBM) cell lines. Compound 5 showed significant inhibitory activity against U87, T98G, and LN229 cells, with IC50 values of 35.1, 34.4, and 37.9 μM, respectively. tubitak.gov.trnih.gov Another study highlighted a derivative that exhibited high activity against SNB75 and SF-539 CNS cancer cell lines. biointerfaceresearch.com

Renal and Ovarian Cancer: Oxadiazole-quinoxaline hybrids were evaluated against renal and ovarian cancer panels. Compounds 24 , 25 , and 26 were active against renal cancer cell lines RXF 393 and SN12C. unife.it These compounds also showed very high cytotoxicity against the OVCAR-3 ovarian cancer cell line. unife.itCompound 5 was also found to be active against the SKOV3 ovarian cancer line with an IC50 of 14.2 μM. tubitak.gov.tr

| Compound | Cancer Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| AMK OX-8 | Cervical | HeLa | 35.29 µM | nih.gov |

| AMK OX-10 | Cervical | HeLa | 5.34 µM | nih.gov |

| AMK OX-12 | Cervical | HeLa | 32.91 µM | nih.gov |

| Compound 37 | Gastric | SGC-7901 | 30.0 µM | sci-hub.se |

| Compound 5 | CNS (Glioblastoma) | U87 | 35.1 µM | tubitak.gov.tr |

| Compound 5 | CNS (Glioblastoma) | T98G | 34.4 µM | tubitak.gov.tr |

| Compound 5 | CNS (Glioblastoma) | LN229 | 37.9 µM | tubitak.gov.tr |

| Compound 26 | Renal | ACHN, CAKI-1, UO-31 | Interesting GI% values | unife.it |

| Compound 5 | Ovarian | SKOV3 | 14.2 µM | tubitak.gov.tr |

In Vivo Anticancer Evaluation (Animal Models)

The promising in vitro results of certain 1,3,4-oxadiazole derivatives have led to their evaluation in animal models of cancer. In a study using a Dalton’s Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice, four selected oxadiazole derivatives (AMK OX-8, 9, 11, and 12 ) were found to be effective in reducing tumor size and weight. nih.govmanipal.edu On day 30 of the study, the tumor weight in the control group was 4.4 g. nih.gov The four tested oxadiazole derivatives significantly reduced the tumor weight, demonstrating their in vivo antitumor potential. nih.gov

Another study reported the in vivo evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives in a rat model of hepatocellular carcinoma induced by DEN and CCl4. thepharmajournal.com The data obtained indicated that the synthesized compounds had the potential capability to restore normal hepatocellular status. thepharmajournal.com Furthermore, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were evaluated for in vivo anticancer activity in male Swiss albino mice, with compound 16 {5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid) being the most potent, causing a 62.07% reduction in tumor weight. sci-hub.se

Molecular Mechanisms of Anticancer Action

Derivatives of 2-amino-1,3,4-oxadiazole are recognized as valuable scaffolds in the design of new therapeutic agents due to their wide range of pharmacological activities, including anticancer properties. researchgate.net The anticancer effects of these compounds are exerted through various molecular mechanisms that disrupt the proliferation and survival of cancer cells. These mechanisms include the induction of programmed cell death (apoptosis), interruption of the cell division cycle, inhibition of crucial enzymes that support tumor growth, and modulation of key signaling pathways.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for eliminating cancerous cells. Certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to trigger this process in cancer cells through the intrinsic pathway. arabjchem.org

One study investigated a series of novel 1,3,4-oxadiazole derivatives and found they caused a dose-dependent decrease in the viability of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. arabjchem.org The most potent compound, referred to as OSD, was selected for mechanistic studies in HepG2 cells. The findings indicated that OSD induces apoptosis through the p53-mediated intrinsic pathway. arabjchem.org Key observations from this study include:

Morphological Changes: Treatment with OSD led to characteristic apoptotic features such as nuclear fragmentation, cytoplasm shrinkage, and DNA damage. arabjchem.org

Protein Expression Modulation: OSD treatment significantly increased the expression of the tumor suppressor protein p53. arabjchem.org This, in turn, altered the balance of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. The expression of the pro-apoptotic protein Bax was significantly increased, while the expression of the anti-apoptotic protein Bcl-2 was significantly decreased. arabjchem.org

Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases. The levels of caspase-9 and caspase-3 were significantly upregulated in HepG2 cells following treatment with the oxadiazole derivative, confirming the induction of apoptosis. arabjchem.org

These findings highlight that 1,3,4-oxadiazole scaffolds can effectively initiate the intrinsic apoptotic cascade in cancer cells, starting from p53 activation and culminating in cell death. arabjchem.org

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Some heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole derivatives, which are structurally related to oxadiazoles, have been shown to exert anticancer effects by inducing cell cycle arrest. nih.gov

For instance, a study on the 2-amino-1,3,4-thiadiazole derivative known as FABT demonstrated its ability to inhibit the growth of A549 lung carcinoma cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism was linked to the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and an enhancement in the expression of p27/Kip1, a protein that inhibits cyclin-dependent kinases and controls cell cycle progression at the G1 checkpoint. nih.gov While this specific study focused on a thiadiazole analog, it provides insight into a plausible mechanism of action for the structurally similar oxadiazole class of compounds.

Enzyme Inhibition (e.g., Histone Deacetylase (HDAC), Thymidine (B127349) Phosphorylase, Focal Adhesion Kinase (FAK))

Enzymes play a critical role in cancer progression, and their inhibition is a key strategy in cancer therapy. Various 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of several enzymes implicated in cancer.

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers. An oxadiazole-based propanamide derivative, (R)-2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) propanamide, has demonstrated significant anticancer activity through the inhibition of the HDAC8 enzyme. biointerfaceresearch.com

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase is an enzyme involved in nucleotide metabolism and is implicated in tumor angiogenesis and growth. A series of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their anticancer potential. Two derivatives, in particular, showed high potency against the MCF-7 breast cancer cell line and were found to be strong inhibitors of the thymidine phosphorylase enzyme, with activity greater than the reference inhibitor, 7-deazaxanthine. mdpi.comnih.gov

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival, processes that are central to cancer metastasis. Phenylpiperazine derivatives of 1,3,4-oxadiazole were investigated, and one compound, a 3-trifluoromethyl-piperazine derivative, was most effective at inhibiting the growth of liver cancer (HepG2) cells. This compound also demonstrated the highest FAK inhibitory activity among the tested derivatives. nih.gov

Signaling Pathway Modulation (e.g., STAT3 Pathway)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, promoting tumor cell proliferation, survival, and invasion. The inhibition of the STAT3 signaling pathway is therefore considered a promising strategy for cancer treatment.

Research into five-membered heterocycles has identified 1,2,4-triazole (B32235) and 1,3,4-oxadiazole derivatives as potential inhibitors of the STAT3 enzyme. nih.gov A study focused on synthesizing and evaluating these derivatives for activity against breast cancer found that several compounds exhibited inhibitory concentrations (IC50) in the low micromolar range against the MCF7 cell line. nih.gov Although the most potent compound in this specific study was a triazole derivative, the research underscores the potential of the related 1,3,4-oxadiazole scaffold to effectively inhibit the STAT3 enzyme. nih.gov Modeling and crystallographic studies have also been employed to explore how different oxadiazole-based compounds bind to and inhibit STAT3, supporting the development of this class of molecules as targeted cancer therapeutics. rsc.org

Enzyme Inhibition Beyond Antimicrobial/Anticancer Applications

The therapeutic potential of 1,3,4-oxadiazole derivatives extends beyond their use in oncology and infectious diseases. These compounds have also been investigated as inhibitors of enzymes involved in metabolic disorders, such as type 2 diabetes mellitus.

Inhibition of Alpha-Amylase and Alpha-Glucosidase Enzymes

Alpha-amylase and alpha-glucosidase are key enzymes in the digestive system responsible for breaking down complex carbohydrates into simple sugars like glucose. mdpi.com Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, which is an effective strategy for managing postprandial hyperglycemia (the spike in blood sugar after a meal) in patients with type 2 diabetes. nih.govnih.gov

Several studies have synthesized and evaluated novel 1,3,4-oxadiazole derivatives for their inhibitory activity against these enzymes.

One study reported a series of new 2-thione-1,3,4-oxadiazole derivatives. nih.gov Two analogues exhibited strong inhibitory potential against the α-glucosidase enzyme, with IC50 values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, which were comparable to the standard drug miglitol (B1676588) (IC50 = 11.47±0.02 µg/ml). nih.gov Another compound from this series demonstrated outstanding inhibitory potential against the α-amylase enzyme, with an IC50 value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose (B1664774) (IC50 = 12.20±0.78 µg/ml). nih.gov

Another investigation of quinoline–1,3,4-oxadiazole conjugates found that these hybrid molecules displayed low micromolar inhibition of α-glucosidase, with IC50 values ranging from 15.85 to 63.59 µM. mdpi.com

These findings suggest that the 1,3,4-oxadiazole scaffold is a promising framework for developing new and potent inhibitors of diabetogenic enzymes. nih.govnih.gov

Data Tables

Table 1: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives Against α-Amylase and α-Glucosidase Data sourced from Bukhari et al. (2021). nih.gov

| Compound ID | Target Enzyme | IC50 Value (µg/ml) | Standard Drug | Standard Drug IC50 (µg/ml) |

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 |

Antithrombotic Potential through Factor Xa (F-Xa) Inhibition

Factor Xa (F-Xa) is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant therapies to prevent and treat thromboembolic disorders. A comprehensive search of medicinal chemistry and pharmacology databases yielded no studies investigating the inhibitory activity of 2-Amino-5-(3-furyl)-1,3,4-oxadiazole derivatives against Factor Xa.

Consequently, there are no research findings, mechanistic insights, or data tables available to be presented on this topic. The exploration of this specific chemical scaffold for antithrombotic potential via F-Xa inhibition appears to be an uninvestigated area of research.

Structure Activity Relationship Sar Studies of 2 Amino 5 3 Furyl 1,3,4 Oxadiazole Analogs

Influence of Substituents on Biological Activities

The biological profile of 2-amino-5-(3-furyl)-1,3,4-oxadiazole analogs can be significantly modulated by the introduction of various substituents on the furan (B31954) ring, the amino group, and the oxadiazole core itself. These modifications can influence the compound's electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity, all of which play a crucial role in its interaction with biological targets.

Systematic studies have revealed that the nature and position of substituents on the aryl or heteroaryl ring at the 5-position of the 1,3,4-oxadiazole (B1194373) ring are critical for determining the type and potency of biological activity, including antimicrobial and anticancer effects. For instance, the introduction of aromatic five-membered heterocycles, such as a furan ring, has been noted to potentially enhance antifungal activity.

In the context of anticancer activity, studies on analogous N-aryl-5-(2-furyl)-1,3,4-oxadiazol-2-amine derivatives have provided valuable SAR insights. The substitution pattern on the N-aryl ring significantly impacts the cytotoxic potential of these compounds. For example, the presence of electron-donating or electron-withdrawing groups on this ring system can lead to variations in activity against different cancer cell lines.

While specific SAR data for 2-amino-5-(3-furyl )-1,3,4-oxadiazole is limited in publicly available literature, the following tables summarize general SAR trends observed for analogous 2-amino-5-substituted-1,3,4-oxadiazoles, which can provide a predictive framework for the 3-furyl series.

Table 1: General Influence of Substituents on the Antimicrobial Activity of 2-Amino-5-aryl/heteroaryl-1,3,4-oxadiazole Analogs

| Position of Substitution | Type of Substituent | General Effect on Antimicrobial Activity |

| 5-position (Aryl/Heteroaryl Ring) | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Often enhances antibacterial and antifungal activity. |

| 5-position (Aryl/Heteroaryl Ring) | Electron-donating groups (e.g., -OCH₃, -CH₃) | Variable effects, can either increase or decrease activity depending on the specific microbial strain. |

| 2-amino group | Acylation or Schiff base formation | Can modulate activity, sometimes leading to increased potency against specific strains. |

Table 2: General Influence of Substituents on the Anticancer Activity of 2-Amino-5-aryl-1,3,4-oxadiazole Analogs

| Position of Substitution | Type of Substituent | General Effect on Anticancer Activity |

| 5-position (Aryl Ring) | 3,4,5-trimethoxy substitution | Has shown promising anticancer activity in some series. mdpi.com |

| 5-position (Aryl Ring) | 2-hydroxy substitution | Can contribute to potent anticancer activity. mdpi.com |

| 2-amino group (N-Aryl substitution) | Dimethyl substitution on the aryl ring | May enhance activity compared to single methyl substitution. |

It is important to note that these are general trends, and the optimal substituent for a particular biological activity is often target-specific. Further detailed studies on 2-amino-5-(3-furyl)-1,3,4-oxadiazole and its derivatives are necessary to establish a precise and comprehensive SAR for this specific chemical scaffold.

Stereochemical Considerations and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, including its stereochemistry and conformational preferences, is a critical determinant of its biological activity. These factors dictate how a molecule fits into the binding site of a biological target and the non-covalent interactions it can form.

Conformational analysis, often performed using computational modeling techniques such as molecular mechanics and quantum chemistry calculations, can help identify the low-energy, and therefore most probable, conformations of these molecules in solution. These studies can predict the preferred dihedral angle between the furan and oxadiazole rings. The planarity or non-planarity of the molecule can influence its stacking interactions with aromatic residues in a binding pocket.

Furthermore, if chiral centers are introduced into the molecule, for example, through substitution on the amino group or on a side chain of the furan ring, the resulting enantiomers or diastereomers may exhibit different biological activities. This stereoselectivity is a common phenomenon in pharmacology and underscores the importance of a chiral synthesis or separation of stereoisomers during drug development.

Detailed experimental studies, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the solid-state conformation and the solution-phase conformational dynamics of 2-amino-5-(3-furyl)-1,3,4-oxadiazole analogs. This information is crucial for understanding their interaction with biological targets at a molecular level and for guiding the design of conformationally constrained analogs with improved activity and selectivity.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of 2-amino-5-(3-furyl)-1,3,4-oxadiazole analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement.

The development of a pharmacophore model for this class of compounds would involve the following steps:

Selection of a training set: A group of structurally diverse analogs with a range of biological activities is chosen.

Conformational analysis: The low-energy conformations of the molecules in the training set are generated.

Feature identification and alignment: Common chemical features are identified and the molecules are aligned based on these features.

Model generation and validation: A pharmacophore model is generated and then validated using a test set of molecules with known activities to assess its predictive power.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with different chemical scaffolds but the same essential pharmacophoric features.

Lead optimization is the iterative process of modifying a promising lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. For 2-amino-5-(3-furyl)-1,3,4-oxadiazole analogs, lead optimization strategies could include:

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For example, the furan ring could be replaced with other five-membered heterocycles like thiophene or pyrrole to probe the importance of the heteroatom.

Structure-based design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different analogs will bind and to guide the design of modifications that enhance these interactions.

Fragment-based lead discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create a more potent lead compound.

Modulation of physicochemical properties: Systematic modifications can be made to alter properties such as lipophilicity (logP) and polar surface area (PSA) to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Through the synergistic application of pharmacophore modeling and lead optimization strategies, the 2-amino-5-(3-furyl)-1,3,4-oxadiazole scaffold can be systematically refined to produce drug candidates with enhanced therapeutic potential.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, but there are significant opportunities for innovation, particularly for specific isomers like the 3-furyl derivative.

Current and Future Synthetic Strategies:

| Synthetic Method | Description | Challenges & Future Directions |

| Oxidative Cyclization of Semicarbazones | This is a common route involving the condensation of an aldehyde (e.g., furan-3-carbaldehyde) with semicarbazide (B1199961), followed by an oxidative cyclization step. nih.gov Various oxidizing agents can be used. | Challenge: Use of harsh or toxic oxidizing agents. Future: Development of greener methods using electrochemical synthesis or milder oxidants like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). scispace.comresearchgate.net |

| Cyclization of Acylthiosemicarbazides | Acylthiosemicarbazides, formed from acid chlorides and thiosemicarbazide, can be cyclized using reagents like tosyl chloride/pyridine. researchgate.netorganic-chemistry.org This method often provides high yields. | Challenge: Multi-step process that can be time-consuming. Future: One-pot synthesis protocols that combine acylation and cyclization to improve efficiency and reduce waste. nih.gov |

| Microwave and Ultrasound-Assisted Synthesis | The use of non-conventional energy sources like microwaves or ultrasound can accelerate reaction rates and increase yields for heterocycle synthesis. mdpi.comnih.gov | Challenge: Scalability of these techniques for large-scale production. Future: Optimization of reaction conditions and development of continuous-flow reactors suitable for industrial-scale synthesis. |

A primary challenge is the limited commercial availability and higher cost of the starting material, furan-3-carboxylic acid or furan-3-carbaldehyde, compared to its 2-furyl isomer. Future research should focus on creating more cost-effective and environmentally benign synthetic pathways. jchemrev.com The development of one-pot reactions and the use of catalysts to improve yield and purity are critical areas for advancement. researchgate.net

Advanced Mechanistic Elucidation of Biological Activities

Derivatives of 1,3,4-oxadiazole (B1194373) are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comtandfonline.com However, the specific biological profile and mechanism of action for 2-Amino-5-(3-furyl)-1,3,4-oxadiazole are largely uncharacterized.

Future research must focus on comprehensive screening of this compound against various cell lines and pathogens. Once a significant biological activity is identified, advanced mechanistic studies will be crucial. For instance, if the compound shows anticancer activity, research should aim to:

Identify Molecular Targets: Determine if the compound inhibits specific enzymes crucial for cancer cell survival, such as tyrosine kinases or topoisomerases. nih.gov

Elucidate Signaling Pathways: Investigate how the compound affects cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and metastasis.

Study Drug-Target Interactions: Utilize techniques like X-ray crystallography to understand the precise binding interactions between the compound and its biological target, which can guide the design of more effective derivatives.

A significant challenge will be to differentiate the mechanism of the 3-furyl isomer from the more commonly studied 2-furyl or 5-nitro-2-furyl derivatives, such as the antibacterial agent Furamizole. mdpi.com The position of the furan (B31954) ring's oxygen atom could significantly alter the molecule's electronic properties and its interaction with biological targets.

Computational Design of Next-Generation Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds. nih.gov For 2-Amino-5-(3-furyl)-1,3,4-oxadiazole, computational approaches can guide the synthesis of next-generation derivatives with enhanced potency and selectivity.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific biological target. nih.govnih.gov It can be used to screen virtual libraries of 3-furyl-oxadiazole derivatives against known drug targets (e.g., bacterial enzymes, cancer-related proteins) to identify the most promising candidates for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By synthesizing and testing a small set of initial derivatives, a QSAR model can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com This is critical for identifying derivatives with good drug-like properties and avoiding candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.

The main challenge in this area is the accuracy of the predictive models, which depend heavily on the quality of experimental data and the complexity of the biological systems. Integrating artificial intelligence and machine learning algorithms could enhance the predictive power of these computational tools.

Exploration of New Application Areas

The versatility of the 1,3,4-oxadiazole scaffold suggests that 2-Amino-5-(3-furyl)-1,3,4-oxadiazole may have therapeutic potential beyond the commonly tested antimicrobial and anticancer activities. researchgate.net A strategic approach to exploring new applications is essential for realizing the full potential of this compound.

Potential Untapped Applications:

| Application Area | Rationale Based on Oxadiazole Derivatives | Future Research Direction |

| Antiviral Agents | The oxadiazole ring is a core component of the HIV integrase inhibitor Raltegravir. mdpi.com Other derivatives have shown activity against various viruses. mdpi.com | Screening against a panel of viruses, including influenza, herpesviruses, and emerging viral threats. |

| Anti-inflammatory Agents | Many oxadiazole derivatives have demonstrated potent anti-inflammatory effects, potentially by inhibiting enzymes like cyclooxygenase (COX). tandfonline.com | In vitro and in vivo studies to assess the inhibition of inflammatory mediators and pathways. |

| Agricultural Fungicides | Oxadiazole compounds have been investigated as effective agents to control fungal diseases in important crops like maize. mdpi.com | Testing against a range of plant pathogens to evaluate its potential as a novel, low-toxicity fungicide. |

| Muscle Relaxants | Certain 2-amino-5-substituted-1,3,4-oxadiazoles have been identified as a novel class of muscle relaxants. acs.org | Pharmacological evaluation of its effects on skeletal muscle function. |

| Enzyme Inhibitors | The scaffold has been used to design inhibitors for various enzymes, including tyrosinase (implicated in pigmentation disorders) and monoamine oxidase (a target for antidepressants). mdpi.comtandfonline.com | Broad-based enzymatic screening to identify novel inhibitory activities. |

The primary challenge is the resource-intensive nature of screening for a wide range of biological activities. Collaborative efforts between academic research institutions and industry partners, along with the use of high-throughput screening technologies, will be vital to efficiently explore these new application areas and unlock the full therapeutic value of 2-Amino-5-(3-furyl)-1,3,4-oxadiazole.

Q & A

Q. What are the common synthetic routes for 2-Amino-5-(3-furyl)-1,3,4-oxadiazole, and what reaction conditions are critical for yield optimization?

The synthesis often involves multicomponent reactions (MCRs) under microwave irradiation, which accelerates reaction kinetics and improves yields. For example, derivatives of 1,3,4-oxadiazole are synthesized via condensation of substituted aldehydes, heterocyclic amines, and nitriles in ethanol with catalytic ammonium acetate . Key parameters include:

- Solvent choice : Ethanol is preferred for its polarity and eco-friendliness.

- Catalyst : Ammonium acetate facilitates acid-catalyzed cyclization.

- Microwave parameters : Short irradiation times (5–10 minutes) at 80–100°C enhance purity and reduce side reactions.

Q. Which spectroscopic and analytical methods are used to characterize 2-Amino-5-(3-furyl)-1,3,4-oxadiazole and its derivatives?

Characterization typically involves:

- 1H/13C NMR : Assigns proton and carbon environments, confirming furyl and oxadiazole ring connectivity .

- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 240–250 for brominated analogs) .

- Elemental analysis : Matches experimental C, H, N percentages with theoretical values (e.g., ±0.3% deviation) .

Q. What biological activities have been reported for 2-Amino-5-(3-furyl)-1,3,4-oxadiazole derivatives?

Derivatives exhibit broad-spectrum antimicrobial activity . For instance:

- Antibacterial : Inhibition zones of 22–25 mm against E. coli and S. aureus, outperforming ampicillin (20 mm) .

- Antifungal : Moderate activity against Rhizopus oryzae (22–25 mm inhibition) but weaker against Fusarium oxysporum .

Activity is tested via agar disk diffusion at 1000 ppm in DMF, with ciprofloxacin and griseofulvin as controls .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of 2-Amino-5-(3-furyl)-1,3,4-oxadiazole derivatives?

- Solvent screening : Ethanol yields >85% purity vs. <70% in THF due to better solubility of intermediates .

- Microwave vs. conventional heating : Microwave reduces reaction time from 24 hours to 10 minutes, minimizing decomposition .

- Catalyst loading : 10 mol% ammonium acetate maximizes cyclization efficiency without byproducts .

Q. How can researchers resolve contradictions in substituent effects on antimicrobial activity?

Contradictions arise when electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -CH₃) groups alter activity. For example:

- 3k (R1=4-CH₃) : 25 mm inhibition against E. coli, but replacing -CH₃ with -H (3e) reduces activity to 20 mm .

- 3f (R1=H) : 25 mm inhibition against B. subtilis, but adding -Cl (3r) lowers efficacy to 22 mm .

Methodological resolution : Use quantitative SAR (QSAR) models to correlate substituent electronic/hydrophobic parameters with bioactivity .

Q. What mechanistic insights exist for the antimicrobial action of 1,3,4-oxadiazole derivatives?

Proposed mechanisms include:

- Membrane disruption : Oxadiazole rings interact with bacterial lipid bilayers via hydrophobic interactions .

- Enzyme inhibition : Derivatives inhibit E. coli dihydrofolate reductase (DHFR) by mimicking pteridine substrates .

- Reactive oxygen species (ROS) generation : Electron-deficient oxadiazoles induce oxidative stress in fungal hyphae .

Q. What is the significance of the 1,3,4-oxadiazole scaffold in drug design, and how does substitution at the 5-position enhance bioactivity?

The oxadiazole core offers:

- Metabolic stability : Resists enzymatic degradation due to aromaticity .

- Diverse substitution : 5-position modifications (e.g., furyl, bromophenyl) improve target binding. For example:

Q. How can researchers design analogs with improved efficacy while minimizing toxicity?

- Computational docking : Screen analogs against S. aureus penicillin-binding protein (PBP2a) to prioritize candidates with high binding scores .

- Toxicity prediction : Use ADMET models to exclude analogs with hepatotoxic or mutagenic alerts .

- Hybrid scaffolds : Combine oxadiazole with thiadiazole or pyrazole moieties to synergize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.